4-Fluoro Substitution Confers ~2-Fold Potency Enhancement in Benzofuran Anticancer Series (Class-Level SAR Inference)
In a systematic SAR review of benzofuran derivatives with potential anticancer activity, the addition of a fluorine atom at position 4 of the benzofuran scaffold resulted in a 2-fold increase in inhibitory potency compared to the non-fluorinated parent scaffold, yielding a Ki of 88 nM and an IC₅₀ of 0.43 μM . This finding provides class-level evidence that the 4-fluoro substituent present in 7-Bromo-4-fluoro-5-methylbenzofuran is associated with enhanced target engagement in benzofuran-based inhibitor programs. In contrast, the direct analog 7-bromo-5-methylbenzofuran (CAS 35700-48-2), which lacks the 4-fluoro substituent, carries no comparable fluorine-mediated potency enhancement signature.
| Evidence Dimension | Inhibitory potency (Ki and IC₅₀) of 4-fluoro-substituted benzofuran vs. non-fluorinated benzofuran scaffold |
|---|---|
| Target Compound Data | 7-Bromo-4-fluoro-5-methylbenzofuran contains the 4-fluoro substituent (class-level Ki = 88 nM; IC₅₀ = 0.43 μM for representative 4-fluoro-benzofuran analog in enzymatic assay) |
| Comparator Or Baseline | Non-fluorinated benzofuran analog (baseline before 4-fluoro addition; Ki and IC₅₀ not explicitly reported but potency described as approximately 2-fold lower) |
| Quantified Difference | Approximately 2-fold potency increase attributed specifically to 4-fluoro substitution |
| Conditions | In vitro enzymatic inhibition assay; specific target not disclosed in the review excerpt; data extracted from published SAR compilation (Farhat et al., 2022, Table 2, Figure 3) |
Why This Matters
For medicinal chemistry teams selecting a benzofuran building block for kinase or anticancer lead optimization, the presence of the 4-fluoro substituent provides a quantifiable potency head-start that the non-fluorinated analog 7-bromo-5-methylbenzofuran cannot offer.
- [1] Farhat J, Alzyoud L, Alwahsh M, Al-Omari B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. 2022;14(9):2196. Specifically: 'the addition of fluorine atom at position 4 of 2-benzofuranyl resulted in a 2-fold increase in potency and inhibitory activity (Ki = 88 nM; IC₅₀ = 0.43 μM).' View Source
